Chorismate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O6-2 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1 |
InChI Key |
WTFXTQVDAKGDEY-HTQZYQBOSA-L |
SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
Isomeric SMILES |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-] |
Canonical SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Biosynthesis of Chorismate 2 Via the Shikimate Pathway
Initial Substrates and Committed Step of the Shikimate Pathway
The initiation of the shikimate pathway involves the condensation of two key substrates, leading to the formation of the first committed intermediate. This step is a critical regulatory point for the entire pathway.
Condensation of D-Erythrose 4-Phosphate and Phosphoenolpyruvate (B93156)
The first committed step in the shikimate pathway is the condensation of D-Erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP). taylorandfrancis.comrutgers.edu E4P is derived from the pentose (B10789219) phosphate (B84403) pathway, while PEP is a product of glycolysis. bioone.orgresearchgate.net This aldol-like condensation reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. imrpress.comtaylorandfrancis.com The reaction results in the formation of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a seven-carbon sugar phosphate. taylorandfrancis.com The stereochemistry of this reaction is specific, with the si face of PEP attacking the re face of the E4P carbonyl. imrpress.com
| Reactants | Enzyme | Product |
| D-Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| Phosphoenolpyruvate (PEP) |
Functional Characterization of 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Isoenzymes
In many organisms, multiple isoenzymes of DAHP synthase exist, and they are subject to feedback regulation by the aromatic amino acids. oup.comresearchgate.net For instance, Escherichia coli possesses three DAHP synthase isoenzymes, each sensitive to feedback inhibition by one of the three aromatic amino acids: tyrosine, phenylalanine, and tryptophan. oup.com These isoenzymes are encoded by the genes aroF (tyrosine-sensitive), aroG (phenylalanine-sensitive), and aroH (tryptophan-sensitive). oup.com
In the yeast Saccharomyces cerevisiae, there are two DAHP synthase isoenzymes encoded by the genes ARO3 and ARO4. wikipathways.orguni-goettingen.de The ARO3-encoded isoenzyme is inhibited by phenylalanine, while the ARO4-encoded isoenzyme is inhibited by tyrosine. uni-goettingen.de Kinetic studies of the purified ARO4-encoded DAHP synthase from S. cerevisiae revealed a sequential mechanism. uni-goettingen.de Tyrosine acts as a competitive inhibitor with respect to PEP and a noncompetitive inhibitor with respect to E4P. uni-goettingen.de This is in contrast to the ARO3 isoenzyme, where phenylalanine is a competitive inhibitor with respect to E4P and a noncompetitive inhibitor with respect to PEP. uni-goettingen.de
Plant DAHP synthases also exhibit complex regulation. In Arabidopsis thaliana, all three DHS isoforms have been shown to exhibit both manganese- and cobalt-dependent activities in vitro. biorxiv.org
Intermediates and Enzymatic Conversions Preceding Chorismate(2-) Formation
Following the initial condensation step, a series of enzymatic reactions transform DAHP into chorismate. These transformations involve several key intermediates and enzymes that are highly conserved across different organisms.
Transformation from 3-Dehydroquinate (B1236863) to Shikimate 3-Phosphate
The second step of the shikimate pathway is the conversion of DAHP to 3-dehydroquinate (DHQ), a reaction catalyzed by 3-dehydroquinate synthase. ontosight.ai Subsequently, 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS). jmb.or.kr
In plants, the third and fourth steps of the pathway are often catalyzed by a bifunctional enzyme, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SHD). oup.comnih.gov This enzyme first catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate and then the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. oup.comfrontiersin.org The final step in this sequence is the phosphorylation of shikimate at the 3-hydroxyl group by shikimate kinase, an ATP-dependent reaction that yields shikimate 3-phosphate. wikipedia.org
| Starting Metabolite | Enzyme(s) | Product |
| 3-Dehydroquinate | 3-Dehydroquinate dehydratase | 3-Dehydroshikimate |
| 3-Dehydroshikimate | Shikimate dehydrogenase | Shikimate |
| Shikimate | Shikimate kinase | Shikimate 3-phosphate |
Catalysis of 5-Enolpyruvylshikimate-3-phosphate (EPSP) Formation
The sixth step in the shikimate pathway is the formation of 5-enolpyruvylshikimate-3-phosphate (EPSP). mbl.or.kr This reaction is catalyzed by the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. mbl.or.krwikipedia.org The enzyme facilitates the transfer of an enolpyruvyl group from a second molecule of phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate (B1206780) (S3P). mbl.or.krnih.govresearchgate.net This reaction is a critical step and is notably the target of the broad-spectrum herbicide glyphosate (B1671968), which acts as a competitive inhibitor of EPSP synthase. wikipedia.orgwikipedia.org
Mechanistic Studies of Chorismate Synthase in Chorismate(2-) Production
The final step in the shikimate pathway is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, catalyzed by chorismate synthase. nih.govwikipedia.org This reaction involves a 1,4-anti-elimination of the 3-phosphate group and the C-6proR hydrogen from EPSP. nih.gov Although this is not a net redox reaction, the enzyme has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) as a cofactor, which is not consumed during the reaction. nih.govwikipedia.org
Structural and mechanistic studies have revealed key features of chorismate synthase. The enzyme is a homotetramer with one FMN molecule non-covalently bound to each monomer. wikipedia.orgnih.gov The active site contains two invariant histidine residues. nih.gov Site-directed mutagenesis studies have suggested that one histidine residue (His106 in the studied enzyme) protonates the reduced FMN, while the other (His17) protonates the leaving phosphate group of the substrate. nih.gov The proposed mechanism involves the transfer of an electron from the reduced FMN to the substrate, forming a radical intermediate, followed by elimination of the phosphate and a hydrogen atom to generate chorismate and regenerate the FMN cofactor. wikipedia.org
Enzymology of Chorismate 2 Conversion at Metabolic Branch Points
Chorismate Mutase (CM)
Chorismate mutase (CM; EC 5.4.99.5) is the enzyme responsible for catalyzing the intramolecular rearrangement of chorismate(2-) to prephenate. wikipedia.org This reaction is the first committed step in the biosynthesis of tyrosine and phenylalanine. pnas.org The enzyme is essential for controlling the balance of aromatic amino acids within the cell. wikipedia.org Chorismate mutase is found in fungi, bacteria, and higher plants and is a unique example of a naturally occurring enzyme that catalyzes a pericyclic reaction. wikipedia.org
The conversion of chorismate(2-) to prephenate is a formal Claisen rearrangement, a type of pericyclic reaction. pnas.org This isomerization is a unimolecular reaction that can occur spontaneously but is accelerated by a factor of approximately 106 to 107 by chorismate mutase. The reaction proceeds through a chair-like transition state for the atoms involved in the -sigmatropic rearrangement. pnas.orgresearchgate.net This transition state is the same for both the enzyme-catalyzed and the uncatalyzed reactions in solution. The enzyme achieves its catalytic power by binding and stabilizing this specific transition state conformation. pnas.org
Two nonreactive conformers of chorismate are more stable in solution than the reactive pseudodiaxial chair conformer. pnas.org One of the ways chorismate mutase catalyzes the reaction is by binding these more prevalent nonreactive conformers and converting them into the active chair form before the chemical reaction takes place. pnas.org
The isomerization of chorismate(2-) to prephenate is a well-studied example of a biological Claisen rearrangement, a -sigmatropic shift. researchgate.net Both the uncatalyzed and the enzyme-catalyzed reactions proceed through a concerted, but asynchronous, chair-like transition state. wikipedia.orgpnas.org This means that the breaking of the C5-O ether bond and the formation of the C1-C9 carbon-carbon bond occur in a single step, though not necessarily at the same rate. pnas.org The enzyme facilitates this rearrangement by preferentially binding the substrate in a conformation that resembles the transition state, thereby lowering the activation energy of the reaction. pnas.orgnih.gov The active site of chorismate mutase provides an environment that electrostatically stabilizes the polarized transition state. ebi.ac.uk
The active site of chorismate mutase is characterized by a network of electrostatic and hydrogen-bonding interactions that stabilize the transition state. wikipedia.org Key residues, often including a strategically positioned cationic residue like arginine or lysine (B10760008), are crucial for catalysis. ebi.ac.uk For instance, in Bacillus subtilis chorismate mutase, Arg90 plays a central role in stabilizing the transition state. wikipedia.orgnih.gov In yeast chorismate mutase, a protonated glutamate (B1630785) (Glu-246) and a lysine (Lys-168) are critical for stabilizing the developing negative charge on the ether oxygen in the transition state. pnas.orgnih.gov
Molecular dynamics simulations have revealed the importance of conformational flexibility in the active site. nih.gov The binding of the substrate can induce conformational changes in active site residues, moving them into catalytically more favorable positions. nih.gov For example, in the Mycobacterium tuberculosis chorismate mutase, the interaction with a partner enzyme leads to a rearrangement of the active site loop, which enhances catalytic activity. nih.gov The enzyme constrains the flexible chorismate molecule into a "near attack conformation" (NAC), where the reacting atoms are brought into close proximity. ebi.ac.uk
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been instrumental in providing detailed insights into the mechanism of chorismate mutase. numberanalytics.com These studies allow for the treatment of the reacting substrate at a high level of quantum theory while the surrounding enzyme and solvent are modeled using classical molecular mechanics. numberanalytics.comarxiv.org
QM/MM simulations have confirmed that the enzyme stabilizes the transition state more than the ground state, which is a key principle of enzyme catalysis. rsc.org These calculations have shown that electrostatic stabilization, particularly from charged residues in the active site, is a major contributor to the rate acceleration. nih.gov QM/MM studies have also been used to investigate the conformational pre-equilibrium of chorismate in the active site, demonstrating that the enzyme can bind less reactive conformers and convert them to the reactive form. pnas.orguv.es Furthermore, these computational approaches have been used to analyze the reaction pathways in both the enzyme and in aqueous solution, highlighting the specific contributions of the protein environment to catalysis. rsc.org
In many plants and microorganisms, multiple isoenzymes of chorismate mutase exist, often exhibiting different subcellular localizations and regulatory properties. researchgate.netaropath.org For example, in Nicotiana silvestris, two isoenzymes, CM-1 and CM-2, have been identified. aropath.org CM-1 is located in the plastids (chloroplasts in green tissues) and is subject to allosteric regulation by aromatic amino acids, typically being inhibited by phenylalanine and tyrosine and activated by tryptophan. aropath.orgmdpi.com In contrast, CM-2 is found in the cytosol and is generally insensitive to feedback inhibition by these amino acids. researchgate.netaropath.org
This differential localization and regulation suggest distinct physiological roles for the isoenzymes. The plastidial isoform is thought to be primarily involved in the regulated synthesis of aromatic amino acids for protein synthesis, while the cytosolic isoform may contribute to the biosynthesis of secondary metabolites derived from phenylalanine and tyrosine, such as lignin. researchgate.netoup.com
In yeast, typically only a single form of chorismate mutase is found, located in the cytosol. nih.gov However, its activity is still subject to complex allosteric regulation. For example, in Saccharomyces cerevisiae, the enzyme is activated by tryptophan and inhibited by tyrosine. nih.gov The regulatory patterns can vary significantly among different yeast species. nih.gov
Mechanistic Investigations of Chorismate Mutase Activity
Elucidation of Active Site Residues and Conformational Dynamics in Catalysis
Anthranilate Synthase (AS)
Anthranilate synthase (AS) is a critical enzyme that operates at a key metabolic branch point, directing the flux of chorismate(2-) toward the biosynthesis of tryptophan. This enzyme is found in bacteria, archaea, fungi, and plants and is a classic example of allosteric regulation.
Conversion of Chorismate(2-) to Anthranilate for Tryptophan Biosynthesis
The reaction catalyzed by Anthranilate Synthase is as follows: Chorismate(2-) + L-glutamine → Anthranilate + Pyruvate (B1213749) + L-glutamate uniprot.org
Investigation of Subunit Composition and Functional Interplay
Anthranilate synthase is typically a heteromeric complex, most commonly a heterotetramer composed of two different subunits, TrpE and TrpG (also referred to as α and β subunits, respectively). uniprot.orgnih.govnih.gov In some organisms, these two subunits are fused into a single polypeptide chain. researchgate.net
TrpE (α subunit): This larger subunit houses the catalytic site for the conversion of chorismate(2-) to anthranilate. nih.gov It also contains an allosteric binding site for the pathway's end product, tryptophan, which acts as a feedback inhibitor. pnas.orgacs.org The binding of tryptophan to this site, located about 22 Å from the active site, competitively inhibits chorismate binding through conformational changes. acs.org
TrpG (β subunit): This smaller subunit belongs to the glutamine amidotransferase "triad" family of enzymes. nih.gov Its function is to hydrolyze L-glutamine, producing ammonia (B1221849). asm.org This nascent ammonia is then transferred through an intramolecular channel to the active site of the TrpE subunit, where it is used as a nucleophile in the reaction with chorismate(2-). pnas.orgnih.gov The glutaminase (B10826351) activity of TrpG is significantly enhanced by the presence of the TrpE subunit and its substrate, chorismate(2-), demonstrating a tightly coupled functional interplay. pnas.org
The association of these subunits into a functional complex is crucial for the efficient utilization of glutamine. In Serratia marcescens, the TrpG:TrpE protomers associate through the TrpE subunits to form a TrpE₂:TrpG₂ heterotetramer, whereas in the hyperthermophile Sulfolobus solfataricus, the association is primarily through the TrpG subunits. pnas.orgnih.gov
| Subunit | Alternative Name | Primary Function | Key Features |
|---|---|---|---|
| TrpE | α subunit | Catalyzes the conversion of chorismate(2-) to anthranilate. nih.gov | Contains the active site for chorismate(2-) and the allosteric site for tryptophan feedback inhibition. pnas.orgacs.org |
| TrpG | β subunit | Hydrolyzes glutamine to provide ammonia. asm.org | Functions as a glutamine amidotransferase; channels ammonia to the TrpE subunit. pnas.orgnih.gov |
Mechanistic Insights into Anthranilate Formation
The formation of anthranilate from chorismate(2-) proceeds through a two-step mechanism within the TrpE active site, which requires a divalent metal ion like Mg²⁺. pnas.orgnih.gov
Formation of 2-amino-2-deoxyisochorismate (ADIC): The reaction is initiated by a nucleophilic attack of ammonia, supplied by the TrpG subunit, at the C2 position of the chorismate(2-) ring. This results in the formation of a transient intermediate, 2-amino-2-deoxyisochorismate (ADIC), and the elimination of the C4 hydroxyl group. pnas.orgnih.gov This intermediate is tightly bound within the enzyme and is not released into the solvent. pnas.org
Pyruvate Elimination and Aromatization: The second step involves the elimination of the enolpyruvyl side chain from ADIC as pyruvate. nih.gov This elimination reaction leads to the aromatization of the ring, yielding the final product, anthranilate. pnas.orgnih.gov Studies have shown that a conserved histidine residue may act as a general base in this step, abstracting a proton from C2 to facilitate the elimination. pnas.org The proton required for the formation of the pyruvate methyl group is derived from the solvent (water). nih.gov
Aminodeoxychorismate Synthase (ADCS)
Aminodeoxychorismate synthase (ADCS) is another pivotal chorismate-utilizing enzyme that channels this precursor into a different essential biosynthetic pathway.
Role in p-Aminobenzoate and Folate Biosynthesis from Chorismate(2-)
ADCS catalyzes the first committed step in the biosynthesis of p-aminobenzoate (PABA), a crucial component of the vitamin folic acid (folate). asm.orgnih.govebi.ac.uk Folates are essential coenzymes involved in one-carbon transfer reactions, which are vital for the synthesis of nucleotides (purines and thymidylate) and certain amino acids like methionine. ebi.ac.uk The reaction catalyzed by ADCS involves the conversion of chorismate(2-) and glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate. nih.gov ADC is subsequently converted to PABA by the enzyme ADC lyase. nih.govscispace.com
Like anthranilate synthase, ADCS is typically a heterodimeric complex composed of two subunits, PabA and PabB. asm.orgnih.govnih.gov
PabA: This subunit is a glutamine amidotransferase that hydrolyzes glutamine to generate ammonia. asm.orgnih.gov Its activity is dependent on its association with the PabB subunit. ebi.ac.uk
PabB: This subunit binds chorismate(2-) and catalyzes the amination reaction to form ADC, utilizing the ammonia provided by PabA through an intermolecular channel. asm.orgnih.govebi.ac.uk In the absence of PabA, PabB can use free ammonia, although less efficiently. nih.govebi.ac.uk
In plants and some lower eukaryotes, the PabA and PabB domains are fused into a single, bifunctional polypeptide. nih.gov
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Anthranilate Synthase | Sulfolobus solfataricus | Chorismate | 0.9 | 0.14 | pnas.org |
| Anthranilate Synthase | Escherichia coli | Chorismate | 1.2 | - | uniprot.org |
| Anthranilate Synthase | Streptomyces venezuelae | Chorismate | 8.2 | 0.57 | researchgate.net |
| Aminodeoxychorismate Synthase | Escherichia coli | Chorismate | 42 | - | nih.gov |
| Aminodeoxychorismate Synthase | Arabidopsis thaliana | Chorismate | 1.5 | - | nih.gov |
| Aminodeoxychorismate Synthase | Agaricus bisporus | Chorismate | 117 | - | jmb.or.kr |
Elucidation of Catalytic Mechanisms and Covalent Intermediates
Research has revealed two distinct catalytic mechanisms for ADCS, differing primarily in the involvement of a covalent enzyme-substrate intermediate. nih.gov This mechanistic divergence is often correlated with the presence of specific sequence motifs in the PabB subunit.
Covalent Intermediate Mechanism (e.g., Escherichia coli)
In E. coli and other bacteria, the PabB subunit typically contains a conserved PIKGT motif where a lysine residue plays a direct catalytic role. nih.gov The mechanism proceeds as follows:
Nucleophilic Attack by Lysine: The ε-amino group of a conserved active site lysine (Lys274 in E. coli) acts as a nucleophile, attacking the C2 position of chorismate(2-). nih.govportlandpress.com
Formation of a Covalent Intermediate: This attack leads to the elimination of the C4-hydroxyl group and the formation of a transient covalent intermediate between the enzyme and the substrate. nih.govportlandpress.comresearchgate.net The formation of this intermediate has been directly detected using mass spectrometry. portlandpress.com
Ammonia Attack and Product Release: Ammonia, channeled from the PabA subunit, then attacks the C4 position of the covalent adduct. nih.govebi.ac.uk This second nucleophilic attack displaces the enzyme's lysine residue, leading to the formation of the final product, 4-amino-4-deoxychorismate (ADC). nih.gov
Non-covalent Intermediate Mechanism (e.g., Bacillus subtilis)
A different mechanism has been identified in organisms like Bacillus subtilis and Stenotrophomonas maltophilia, whose PabB subunits often contain a PIAGT motif, lacking the catalytic lysine. nih.govnih.gov This pathway involves a non-covalent intermediate and requires two equivalents of ammonia. nih.govnih.gov
Formation of ADIC: The first step involves the addition of an ammonia molecule at the C2 position of chorismate(2-), with the concurrent loss of the C4 hydroxyl group, forming 2-amino-2-deoxyisochorismate (ADIC). nih.govuniprot.org This is the same intermediate formed in the anthranilate synthase reaction.
Conversion of ADIC to ADC: The ADCS enzyme then catalyzes a second reaction where another molecule of ammonia attacks the C4 position of the ADIC intermediate. nih.govuniprot.org This leads to the elimination of the C2 amino group and the formation of ADC. uniprot.org In this mechanism, ADIC can be released from the enzyme and then rebound for the second step. nih.gov
This mechanistic duality highlights the evolutionary adaptability of chorismate-utilizing enzymes to achieve similar chemical transformations through distinct catalytic strategies.
Isochorismate Synthase (ICS)
Isochorismate synthase (ICS) (EC 5.4.99.6) is a key enzyme that catalyzes the isomerization of chorismate to its structural isomer, isochorismate. pnas.orgtandfonline.com This reaction is a committed step that channels chorismate into various specialized metabolic pathways. pnas.orgmdpi.com
The conversion of chorismate to isochorismate is the gateway to the biosynthesis of a wide range of secondary metabolites that are crucial for organismal survival, defense, and interaction with the environment. rsc.orgmdpi.com
Salicylic (B10762653) Acid Biosynthesis: In many plants, such as Arabidopsis thaliana, isochorismate is a direct precursor for the synthesis of the phytohormone salicylic acid (SA). pnas.orgtandfonline.comresearchgate.net SA is a critical signaling molecule involved in plant defense responses against pathogens, including local and systemic acquired resistance. tandfonline.comnih.gov In bacteria like Pseudomonas aeruginosa, isochorismate is converted to salicylate (B1505791) by isochorismate-pyruvate lyase (IPL) as a step in siderophore biosynthesis. mdpi.comnih.gov
Siderophore Biosynthesis: Microorganisms, in response to iron-limiting conditions, synthesize high-affinity iron-chelating molecules called siderophores. pnas.orgnih.gov Isochorismate serves as a key intermediate in the production of catecholate-type siderophores, such as enterobactin (B1671361) in Escherichia coli and pyochelin in P. aeruginosa. pnas.orgnih.gov In E. coli, the enzyme EntC, an isochorismate synthase, directs chorismate towards enterobactin production. pnas.org
Menaquinone and Phylloquinone Biosynthesis: Isochorismate is a precursor for the biosynthesis of vitamin K. pnas.orgtandfonline.com In bacteria, this takes the form of menaquinone (vitamin K2), an essential electron carrier in anaerobic respiration. pnas.org The enzyme MenF is the isochorismate synthase dedicated to this pathway in E. coli. pnas.org In plants, isochorismate is used to produce phylloquinone (vitamin K1), a vital cofactor for photosynthetic electron transport in photosystem I. pnas.orgtandfonline.com
| Secondary Metabolite Pathway | Key Product(s) | Organism(s) | Function |
| Salicylic Acid Pathway | Salicylic Acid | Plants (e.g., Arabidopsis), Bacteria (e.g., Pseudomonas) | Plant defense, Siderophore precursor |
| Siderophore Biosynthesis | Enterobactin, Pyochelin | Bacteria (e.g., E. coli, P. aeruginosa) | Iron acquisition |
| Vitamin K Biosynthesis | Menaquinone (Vitamin K2) | Bacteria | Anaerobic electron transport |
| Phylloquinone (Vitamin K1) | Plants | Photosynthetic electron transport |
The members of the isochorismate synthase family, part of the larger menaquinone, siderophore, and tryptophan (MST) enzyme superfamily, catalyze the isomerization of chorismate through a sophisticated chemical mechanism. nih.govresearchgate.net Although they lead to the same initial product, isochorismate, variations in their structure and catalytic residues can influence efficiency and subsequent reactions.
The conversion of chorismate to isochorismate is a reversible, Mg²⁺-dependent reaction. nih.govmit.edu The proposed mechanism involves a nucleophilic attack of a water molecule on the C2 position of the chorismate ring, proceeding via an SN2″-type reaction. unipi.it This attack leads to the elimination of the C4 hydroxyl group. A key lysine residue in the active site is believed to act as a general base, activating the water molecule for the nucleophilic attack. researchgate.netnih.gov An adjacent glutamic acid residue likely serves as a general acid, protonating the leaving hydroxyl group. unipi.it
Magnesium ions are essential for catalysis, likely playing a role in stabilizing the substrate in the active site and facilitating the departure of the hydroxyl group by acting as a Lewis acid. mit.edu Structural studies of MenF from E. coli have revealed a well-defined water molecule positioned appropriately for activation by the catalytic lysine, supporting this mechanistic hypothesis. nih.gov The diversity in product outcomes from chorismate-utilizing enzymes often stems from variations in this fundamental mechanism, such as the nature of the initial nucleophile (water vs. ammonia) or the presence of additional domains that catalyze subsequent reactions. unipi.it
Conversion of Chorismate(2-) to Isochorismate for Secondary Metabolite Pathways
Chorismate Pyruvate-Lyase (CPL) / UbiC
Chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in E. coli, is another critical enzyme that acts at the chorismate branch point. wikipedia.orguniprot.org It belongs to the lyase family and offers a direct route to an aromatic ring system. wikipedia.org
UbiC catalyzes the direct and irreversible conversion of chorismate to 4-hydroxybenzoate (B8730719) (4HB) and pyruvate. wikipedia.orguniprot.orgoup.com This reaction involves the elimination of the enolpyruvyl side chain from chorismate with a concurrent aromatization of the cyclohexadiene ring. rsc.orguniprot.org The reaction mechanism is proposed to be a pnas.orgbiorxiv.org-sigmatropic rearrangement, which is distinct from the mechanism of isochorismate synthase. rsc.org Unlike ICS, the activity of CPL does not require metal cofactors. wikipedia.org
This single-step conversion is a highly efficient pathway to produce 4HB. oup.com Research has demonstrated that expressing the bacterial ubiC gene in organisms that normally synthesize 4HB through a longer, multi-step phenylpropanoid pathway, such as the plant Lithospermum erythrorhizon, can successfully introduce this new, more direct route. oup.comoup.com
The primary metabolic role of the UbiC-catalyzed reaction in many bacteria, including E. coli, is to provide the aromatic precursor for the biosynthesis of ubiquinone (also known as coenzyme Q). wikipedia.orgnih.govnih.gov Ubiquinone is a lipid-soluble electron carrier that is a vital component of the aerobic respiratory chain, where it shuttles electrons and protons to facilitate ATP synthesis. wikipedia.orgbiorxiv.org
The formation of 4-hydroxybenzoate by UbiC is the first committed step in the entire ubiquinone biosynthetic pathway. wikipedia.orgnih.gov Following its synthesis, 4HB is condensed with an isoprenoid side chain (octaprenyl pyrophosphate in E. coli) by the enzyme UbiA, initiating a series of modifications that ultimately yield the final ubiquinone molecule. nih.gov The activity of UbiC is subject to strong product inhibition by 4-hydroxybenzoate, which serves as a feedback mechanism to regulate the flow of carbon into the ubiquinone pathway. uniprot.orgresearchgate.net
| Enzyme | Gene | Reaction | Cofactor Requirement | Metabolic Pathway | Significance |
| Chorismate Pyruvate-Lyase | ubiC | Chorismate → 4-Hydroxybenzoate + Pyruvate | None | Ubiquinone Biosynthesis | First committed step in ubiquinone production |
Direct Conversion of Chorismate(2-) to 4-Hydroxybenzoate
Other Chorismate-Converting Enzymes and Novel Pathways
Beyond ICS and CPL, a diverse suite of enzymes has evolved to utilize chorismate as a substrate, highlighting its role as a versatile metabolic hub. nih.govresearchgate.net These enzymes direct chorismate to other essential primary and secondary metabolic pathways.
Anthranilate Synthase (AS): This enzyme catalyzes the formation of anthranilate from chorismate and glutamine, which is the first step in the biosynthesis of the aromatic amino acid tryptophan. nih.gov
Aminodeoxychorismate Synthase (ADCS): ADCS converts chorismate and ammonia into 4-amino-4-deoxychorismate (ADC), a key precursor for the synthesis of para-aminobenzoic acid (PABA), which is required for folate biosynthesis. nih.govresearchgate.net
Chorismate Mutase (CM): This enzyme catalyzes the Claisen rearrangement of chorismate to prephenate, a precursor for the aromatic amino acids phenylalanine and tyrosine. bioone.orgnih.gov
Novel Fusion Enzymes: Recent discoveries have identified rare bifunctional fusion enzymes in some bacteria that possess both chorismate mutase and cyclohexadienyl dehydratase activities. nih.gov These exported enzymes may participate in signaling systems rather than primary amino acid biosynthesis. nih.gov
The study of these varied enzymes reveals the evolutionary strategies—from divergent evolution within superfamilies like the MST enzymes to convergent evolution of distinct enzyme families—that microorganisms and plants have employed to create a vast array of natural products from the central precursor, chorismate. nih.govresearchgate.net
Characterization of Chorismatases and Their Role in Benzoate Derivative Formation
Chorismatases are a class of enzymes that catalyze the conversion of chorismate into different (dihydro-)benzoate derivatives, which are often precursors for pharmaceutically significant natural products. nih.govresearchgate.netd-nb.info These enzymes are broadly categorized into three subfamilies—CH-FkbO, CH-Hyg5, and CH-XanB2—based on their distinct reaction products. nih.govuni-konstanz.deacs.org Although they share a conserved protein fold, these subfamilies employ fundamentally different catalytic mechanisms. nih.govuni-konstanz.deacs.org
The CH-FkbO subfamily catalyzes the hydrolysis of chorismate to produce 3,4-dihydroxycyclohexa-1,5-dienoate (3,4-CHD). d-nb.info This reaction is a typical hydrolysis, initiated by the protonation of the enolpyruvyl ether oxygen by a conserved glutamic acid residue. researchgate.netd-nb.info In contrast, the CH-Hyg5 subfamily facilitates an intramolecular reaction, likely proceeding through an arene oxide intermediate, to form 3-hydroxybenzoate (3-HBA). nih.govuni-konstanz.deacs.org The CH-XanB2 subfamily is unique in that it exhibits dual activity, producing both 3-hydroxybenzoate (3-HBA) and 4-hydroxybenzoate (4-HBA). d-nb.info
The differentiation in reaction mechanisms and product specificity between the CH-FkbO and CH-Hyg5 subfamilies has been attributed to two non-conserved active site residues. nih.govuni-konstanz.deacs.org Furthermore, a specific amino acid residue is thought to be responsible for the dual product formation in the CH-XanB2 subfamily. nih.govuni-konstanz.deacs.org These key residues, located in conserved motifs, can be used to classify newly discovered chorismatases into their respective subfamilies. nih.govuni-konstanz.de
Table 1: Chorismatase Subfamilies and their Reaction Products
| Subfamily | Product(s) | Catalytic Mechanism |
|---|---|---|
| CH-FkbO | 3,4-dihydroxycyclohexa-1,5-dienoate (3,4-CHD) | Hydrolysis nih.govuni-konstanz.deacs.org |
| CH-Hyg5 | 3-hydroxybenzoate (3-HBA) | Intramolecular, via arene oxide intermediate nih.govuni-konstanz.deacs.org |
| CH-XanB2 | 3-hydroxybenzoate (3-HBA) and 4-hydroxybenzoate (4-HBA) | Dual activity d-nb.info |
Identification and Analysis of Emerging Chorismate(2-)-Derived Pathways
The metabolic potential of chorismate extends beyond the well-established pathways for aromatic amino acids and simple benzoates. Recent research has uncovered novel biosynthetic routes that lead to a diverse array of complex natural products. These emerging pathways highlight the versatility of chorismate as a metabolic building block and the ingenuity of enzymatic catalysis. rsc.org
One significant example of an emerging pathway is the biosynthesis of the enediyne antitumor antibiotic C-1027. acs.org Researchers have identified a new branch in chorismate metabolism where the benzoxazolinate (B34429) moiety of C-1027 is derived from chorismate through the sequential action of two enzymes: SgcD, a 2-amino-2-deoxyisochorismate (ADIC) synthase, and SgcG, an ADIC dehydrogenase. acs.org This pathway generates 3-enolpyruvoylanthranilate, which is further processed to form the benzoxazolinate group of C-1027. acs.org The discovery of this pathway opens avenues for genetic engineering and combinatorial biosynthesis to create novel analogs of this potent cytotoxic agent. acs.org
Another important class of enzymes that act on chorismate are the chorismate lyases , which catalyze the removal of pyruvate from chorismate. For instance, chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in Escherichia coli, is responsible for the formation of 4-hydroxybenzoate (4-HBA), the precursor for ubiquinone biosynthesis. ebi.ac.uk In Mycobacterium tuberculosis, the enzyme Rv2949c has been identified as a chorismate pyruvate-lyase that synthesizes p-hydroxybenzoic acid, a precursor to important virulence factors. nih.gov
The enzyme isochorismate pyruvate lyase (IPL) , also known as PchB, is another key player in diversifying chorismate metabolism. oup.com IPL catalyzes the conversion of isochorismate, which is synthesized from chorismate, into salicylate and pyruvate. oup.com Salicylate is a precursor for the biosynthesis of siderophores, such as pyochelin in Pseudomonas aeruginosa. oup.com
The characterization of these and other new chorismate-converting enzymes continues to expand our understanding of the metabolic map originating from this central precursor, revealing a rich tapestry of biosynthetic pathways leading to compounds with diverse biological activities. rsc.org
Table 2: Key Enzymes in Emerging Chorismate(2-)-Derived Pathways
| Enzyme | Gene | Substrate | Product | Biological Role/Pathway |
|---|---|---|---|---|
| SgcD/SgcG | sgcD/sgcG | Chorismate | 3-enolpyruvoylanthranilate | Biosynthesis of C-1027 antibiotic acs.org |
| Chorismate pyruvate-lyase | ubiC (E. coli) | Chorismate | 4-hydroxybenzoate (4-HBA) | Ubiquinone biosynthesis ebi.ac.uk |
| Chorismate pyruvate-lyase | Rv2949c (M. tuberculosis) | Chorismate | p-hydroxybenzoic acid | Precursor for virulence factors nih.gov |
| Isochorismate pyruvate lyase (IPL) | pchB (P. aeruginosa) | Isochorismate | Salicylate | Siderophore (pyochelin) biosynthesis oup.com |
Regulation of Chorismate 2 Metabolism and Pathway Flux
Allosteric Control Mechanisms Governing Chorismate(2-) Diversion
Allosteric regulation provides a rapid and sensitive mechanism to modulate the flux of chorismate(2-) into its various downstream branches. This is primarily achieved through feedback inhibition and activation of key enzymes by the end-products of the pathway, the aromatic amino acids.
Detailed Analysis of Feedback Inhibition by Aromatic Amino Acids
Feedback inhibition is a fundamental principle in the regulation of the shikimate pathway, where the final products, L-phenylalanine, L-tyrosine, and L-tryptophan, modulate the activity of enzymes at critical junctures. acs.organnualreviews.org This mechanism allows cells to efficiently manage resources by downregulating the production of an amino acid when it is abundant. uio.no
The primary targets for feedback inhibition are the enzymes that catalyze the first committed steps of the branches leading away from chorismate(2-). Chorismate mutase, which directs chorismate(2-) towards phenylalanine and tyrosine biosynthesis, is a classic example. researchgate.net In many organisms, including various bacteria and plants, chorismate mutase activity is inhibited by L-phenylalanine and L-tyrosine. acs.orgmdpi.comnih.gov Conversely, anthranilate synthase, the first enzyme in the tryptophan-specific branch, is typically inhibited by L-tryptophan. researchgate.netnih.gov
In the industrial microorganism Corynebacterium glutamicum, the regulation is particularly intricate. Phenylalanine and tyrosine act as allosteric inhibitors of chorismate mutase (CgCM) activity through an inter-enzyme mechanism involving the DAHP synthase (CgDS). acs.org Similarly, in Nocardia mediterranei, chorismate mutase is inhibited by both L-phenylalanine and L-tyrosine. nih.gov Plant chorismate mutases also exhibit this regulatory feature. For instance, in maritime pine (Pinus pinaster), the plastidial isoenzymes PpCM1 and PpCM2 are repressed by phenylalanine and tyrosine. mdpi.com In Arabidopsis thaliana, the activities of the chorismate mutase isoforms AtCM1 and AtCM3 are inhibited by both phenylalanine and tyrosine. bioone.org
The regulation can also extend to the first enzyme of the entire shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In Escherichia coli, there are three isoforms of DAHP synthase, each specifically inhibited by one of the three aromatic amino acids. acs.orgnih.gov While this direct feedback on the entry point enzyme is less common or potent in plants, some isoforms, like Arabidopsis AthDHS2, are inhibited by tyrosine and tryptophan. oup.com
The following table summarizes the feedback inhibition of key enzymes by aromatic amino acids in different organisms.
| Organism | Enzyme | Inhibitor(s) |
| Corynebacterium glutamicum | Chorismate Mutase (CgCM) | Phenylalanine, Tyrosine acs.org |
| Nocardia mediterranei | Chorismate Mutase | Phenylalanine, Tyrosine nih.gov |
| Pinus pinaster (Maritime Pine) | Chorismate Mutase (PpCM1, PpCM2) | Phenylalanine, Tyrosine mdpi.com |
| Arabidopsis thaliana | Chorismate Mutase (AtCM1, AtCM3) | Phenylalanine, Tyrosine bioone.org |
| Escherichia coli | DAHP Synthase (isoforms) | Phenylalanine, Tyrosine, Tryptophan nih.gov |
| Arabidopsis thaliana | DAHP Synthase (AthDHS2) | Tyrosine, Tryptophan oup.com |
| Saccharomyces cerevisiae | Anthranilate Synthase | Tryptophan pnas.org |
| Nocardia mediterranei | Anthranilate Synthase | Tryptophan nih.gov |
Investigations into Allosteric Activation and Inhibition in Specific Chorismate(2-) Enzymes
Beyond simple feedback inhibition, the allosteric regulation of chorismate-utilizing enzymes can be highly sophisticated, involving both activation and inhibition to fine-tune metabolic flux.
A prominent example of this complexity is the chorismate mutase from Saccharomyces cerevisiae (yeast). This enzyme is allosterically inhibited by tyrosine and, conversely, allosterically activated by tryptophan. pnas.orgresearchgate.netnih.govpnas.org Tryptophan activation is thought to be a mechanism to pull chorismate(2-) towards the phenylalanine and tyrosine branch when tryptophan levels are sufficient. pnas.org The substrate, chorismate(2-), also acts as a positive homotropic effector, leading to cooperative binding. pnas.org Mutational studies on yeast chorismate mutase have successfully separated the sites responsible for tryptophan activation from those for tyrosine inhibition, indicating distinct allosteric pathways. nih.govpnas.org
In Corynebacterium glutamicum, a fascinating case of inter-enzyme allosteric activation has been described. The binding of tryptophan to the DAHP synthase (CgDS) strongly activates the associated chorismate mutase (CgCM). acs.orguio.no This cross-pathway activation allows the cell to efficiently redirect metabolic flow at the crucial chorismate(2-) branch point towards phenylalanine and tyrosine synthesis once the need for tryptophan is met. acs.org
Plant chorismate mutases also exhibit allosteric activation. In maritime pine, both PpCM1 and PpCM2 are activated by tryptophan. mdpi.com This reciprocal regulation, where the enzyme is inhibited by its downstream products (phenylalanine and tyrosine) and activated by the end-product of the competing pathway (tryptophan), allows for a balanced distribution of chorismate(2-). researchgate.netnih.gov
The table below details examples of allosteric activation and inhibition in specific chorismate(2-) enzymes.
| Organism | Enzyme | Allosteric Effector | Effect |
| Saccharomyces cerevisiae | Chorismate Mutase | Tyrosine | Inhibition pnas.orgpnas.org |
| Saccharomyces cerevisiae | Chorismate Mutase | Tryptophan | Activation pnas.orgpnas.org |
| Saccharomyces cerevisiae | Chorismate Mutase | Chorismate(2-) | Homotropic Activation pnas.org |
| Corynebacterium glutamicum | Chorismate Mutase (CgCM) | Tryptophan (bound to CgDS) | Activation acs.orguio.no |
| Pinus pinaster (Maritime Pine) | Chorismate Mutase (PpCM1, PpCM2) | Tryptophan | Activation mdpi.com |
| Arabidopsis thaliana | Chorismate Mutase | Tryptophan | Activation researchgate.net |
Transcriptional and Genetic Regulation of Genes Involved in Chorismate(2-) Biosynthesis and Utilization
Long-term regulation of chorismate(2-) metabolism is achieved through the control of gene expression for the enzymes involved in its biosynthesis and utilization. acs.orgnih.govnih.gov This transcriptional and genetic control ensures that the cell can adapt to prolonged changes in nutrient availability or environmental conditions.
In microorganisms, the genes of the shikimate pathway are often subject to repression by the final aromatic amino acid products. annualreviews.org In Saccharomyces cerevisiae, the Gcn4p protein is a key transcriptional activator that regulates the expression of genes encoding enzymes of the shikimic acid pathway, including ARO3 and ARO4 (encoding DAHP synthase isoforms) and ARO1 (encoding the AROM protein). pan.olsztyn.pl The expression of genes encoding the competing anthranilate synthase complex is also transcriptionally regulated by Gcn4p, while the gene for chorismate mutase (ARO7) is not. pnas.org This differential regulation is crucial for maintaining a proper flux distribution at the chorismate branch point. pnas.org
In bacteria like Pseudomonas putida, mutations in regulatory genes such as miaA and mexT have been shown to be critical in rewiring the shikimate pathway for enhanced production of aromatic compounds. biorxiv.org The TyrR protein in E. coli acts as a transcriptional controller for multiple promoters related to aromatic amino acid biosynthesis, responding to the levels of any of the three aromatic amino acids. nih.gov
In plants, the regulation of gene expression in the shikimate pathway is also a key control point. annualreviews.org Studies on Amaranthus palmeri have shown that glyphosate (B1671968) treatment can lead to a general accumulation of transcripts for genes in the pathway leading to chorismate(2-). frontiersin.org Following the chorismate(2-) branch point, glyphosate treatment was observed to increase the transcript abundance of anthranilate synthase while slightly decreasing that of chorismate mutase, suggesting a transcriptional re-routing of flux towards tryptophan biosynthesis. frontiersin.org In Arabidopsis, transcription factors such as MYB, ODO1, and EOBII have been implicated in the regulation of genes in the shikimate and aromatic amino acid biosynthesis pathways. frontiersin.org
Studies on Post-Transcriptional and Post-Translational Regulatory Events Affecting Chorismate(2-) Metabolism
While transcriptional control is significant, post-transcriptional and post-translational mechanisms add further layers of regulation to chorismate(2-) metabolism, allowing for more rapid and fine-tuned adjustments. nih.gov
Post-transcriptional regulation can influence the stability and translation of mRNAs encoding shikimate pathway enzymes. While less studied than transcriptional and allosteric regulation, there is evidence suggesting its importance. For instance, in Amaranthus palmeri, the induction of DAHPS protein levels by glyphosate in sensitive populations, without a corresponding increase in the resistant population despite similar transcript induction, points towards post-transcriptional control mechanisms. frontiersin.org
Post-translational modifications of enzymes can directly alter their activity, stability, or localization. In plants, the regulation of the shikimate pathway is connected to the redox state of the cell, particularly within the chloroplasts. frontiersin.org In Arabidopsis, exposure to small fungal volatile compounds was found to modulate the homeostasis of enzymes in the shikimate pathway through the chloroplast protein quality control system. frontiersin.org This involves changes in the expression of genes encoding subunits of the Clp protease complex, which is responsible for protein degradation, suggesting that regulated proteolysis is a mechanism for controlling the levels of shikimate pathway enzymes. frontiersin.org Specifically, the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS) has been identified as a target for Clp-regulated proteolysis. frontiersin.org
Mechanisms of Cross-Regulation with Primary and Secondary Metabolic Pathways
Chorismate(2-) itself is a major hub connecting primary metabolism (the synthesis of essential aromatic amino acids) to a vast array of secondary metabolites. annualreviews.orgnih.govfrontiersin.org These secondary metabolites in plants include flavonoids, lignin, tannins, and hormones like auxin and salicylic (B10762653) acid, all of which are crucial for growth, development, and defense. oup.com The regulation at the chorismate(2-) branch point, therefore, not only balances the production of the three aromatic amino acids but also controls the carbon flow into these diverse secondary metabolic pathways. mdpi.com
Furthermore, intermediates of secondary metabolic pathways can exert feedback control on the shikimate pathway. In Arabidopsis, the phenylpropanoid pathway intermediate, caffeate, was found to strongly inhibit all isoforms of DAHP synthase, demonstrating a direct regulatory link from secondary metabolism back to the entry point of the shikimate pathway. oup.com
Structural Biology and Mechanistic Enzymology of Chorismate 2 Interacting Proteins
Elucidation of Three-Dimensional Structures of Chorismate(2-) Biosynthetic and Converting Enzymes
The determination of the three-dimensional structures of enzymes that synthesize and utilize chorismate(2-) has been instrumental in understanding their catalytic mechanisms. These enzymes exhibit a wide array of protein folds, reflecting their diverse evolutionary origins and the variety of chemical transformations they catalyze. rsc.orgresearchgate.net
Chorismate Biosynthetic Enzymes:
Chorismate Converting Enzymes:
A remarkable variety of three-dimensional structures exist for enzymes that use chorismate(2-) as a substrate. rsc.orgresearchgate.net These enzymes can be grouped into different families based on their folds and the reactions they catalyze.
Chorismate Mutases: These enzymes catalyze the Claisen rearrangement of chorismate to prephenate. uio.no They are broadly classified into two main structural types: the AroQ and AroH classes. nih.gov
AroQ-type mutases , like the one from Escherichia coli, have a predominantly α-helical structure. rsc.orgnih.gov
AroH-type mutases , such as the one from Bacillus subtilis, adopt a trimeric pseudo-α/β-barrel structure. rsc.orgnih.gov
Isochorismate Synthases (ICS): These enzymes are part of the menaquinone, siderophore, and tryptophan (MST) family and catalyze the isomerization of chorismate to isochorismate. nih.govnih.gov Structures of ICS from Arabidopsis thaliana (AtICS1) and Bacillus anthracis (DhbC) reveal a fold characteristic of chorismate-utilizing enzymes, with a well-defined active site. nih.govnih.govresearchgate.net
Anthranilate Synthase (AS): This enzyme catalyzes the formation of anthranilate from chorismate and glutamine. It is typically a heterodimeric complex composed of TrpE and TrpG subunits. ebi.ac.ukwikipedia.org The structure of AS from Sulfolobus solfataricus shows that the TrpE subunit, which binds chorismate, has a complex α/β fold similar to other chorismate-utilizing enzymes like aminodeoxychorismate synthase. nih.govacs.orgpnas.org
Chorismate Lyases: Enzymes like UbiC from E. coli catalyze the elimination of the enolpyruvyl side chain to produce 4-hydroxybenzoate (B8730719). rsc.org The structure of UbiC reveals an anti-parallel six-stranded β-sheet covered by helix-turn-helix motifs that form the active site. rsc.orgresearchgate.net
Chorismatases: FkbO, a chorismatase from Streptomyces species, hydrolyzes chorismate. Its crystal structure shows a monomeric protein with pseudo-3-fold symmetry, with each domain showing some resemblance to the RidA/YjgF protein family. d-nb.info
The following table summarizes the structural features of several key chorismate(2-)-interacting enzymes.
| Enzyme | Organism | PDB ID | Quaternary Structure | Fold Type | Reference(s) |
| Chorismate Synthase | Helicobacter pylori | 1Q1L | Homotetramer | Beta-alpha-beta sandwich | nih.gov |
| Chorismate Synthase | Saccharomyces cerevisiae | Not specified | Homotetramer | Beta-alpha-beta sandwich | nih.govcapes.gov.br |
| Chorismate Mutase (AroQ) | Escherichia coli | 2FP2 | Homodimer | All α-helical | researchgate.netnih.gov |
| Chorismate Mutase (AroH) | Bacillus subtilis | 3ZP4 | Trimer | Pseudo-α/β-barrel | researchgate.net |
| Isochorismate Synthase (AtICS1) | Arabidopsis thaliana | Not specified | Not specified | MST family fold | nih.govoup.com |
| Anthranilate Synthase (TrpE/TrpG) | Serratia marcescens | 1I7Q | Heterotetramer (α2β2) | Complex α/β fold (TrpE) | wikipedia.org |
| Chorismate Lyase (UbiC) | Escherichia coli | 1TT8 | Monomer | Anti-parallel β-sheet with helix-turn-helix motifs | researchgate.netresearchgate.net |
| Chorismatase (FkbO) | Streptomyces sp. | 4BPS | Monomer | Pseudo-3-fold symmetry | researchgate.netd-nb.info |
| Aminodeoxychorismate Synthase (PabB) | Escherichia coli | Not specified | Monomer | Complex α/β fold | nih.govacs.org |
Analysis of Active Site Architecture and Substrate Recognition Specificity
The active sites of chorismate(2-)-interacting enzymes are finely tuned to bind the substrate in a specific conformation and to facilitate a particular chemical reaction. rsc.org
Chorismate Synthase: The active site of chorismate synthase is located in a cleft formed by highly conserved, flexible loops surrounding the FMN cofactor. nih.gov Two invariant histidine residues are crucial for catalysis. nih.gov
Chorismate Mutase: The active site of chorismate mutases is designed to stabilize the chair-like transition state of the Claisen rearrangement. researchgate.net In Bacillus subtilis chorismate mutase, key residues like Glu78 and Tyr108 interact with the carboxylate groups, the ether oxygen, and the C4-hydroxyl group of chorismate. acs.org The cyclohexadienyl ring itself interacts primarily with hydrophobic residues. acs.org
Isochorismate Synthase: The active site of isochorismate synthases, such as EntC and AtICS1, features a magnesium ion that is crucial for catalysis. nih.govnih.gov In E. coli MenF, a lysine (B10760008) residue (Lys190) is positioned to activate a water molecule for nucleophilic attack on the chorismate ring. researchgate.netebi.ac.uk
Anthranilate Synthase: The active site of the TrpE subunit contains a binding site for chorismate and a channel for the passage of ammonia (B1221849) generated by the TrpG subunit. pnas.org The binding of chorismate is thought to trigger a conformational change that opens this channel. pnas.org
Chorismatase: In FkbO, the active site is located in a cleft between the central and C-terminal domains. A key glutamic acid residue (Glu338) is proposed to protonate the enol ether methylene (B1212753) group of chorismate, initiating hydrolysis. d-nb.info
Aminodeoxychorismate Synthase: The active site of PabB is similar to that of anthranilate synthase. nih.govacs.org A key lysine residue (Lys-274 in E. coli) is thought to play a crucial role in the catalytic mechanism. portlandpress.com
Investigations into Protein Dynamics and Their Impact on Catalytic Efficiency
Protein dynamics, the inherent flexibility and motion of enzymes, play a critical role in the catalytic efficiency of chorismate(2-)-interacting proteins. These motions can range from small-scale fluctuations of active site residues to large-scale domain movements.
Chorismate Synthase: The crystal structure of yeast chorismate synthase revealed that a significant portion of the amino acids, many of which are highly conserved, are in flexible regions on the protein surface. nih.govcapes.gov.br It is hypothesized that these regions form a mobile domain that closes over the active site upon substrate binding, a process essential for catalysis. nih.govcapes.gov.br
Chorismate Mutase: Molecular dynamics simulations have been used to study the conformational changes of chorismate within the active site of chorismate mutase. researchgate.netacs.org These studies suggest that the enzyme can bind the more stable, non-reactive conformation of chorismate and then guide it into the reactive, chair-like conformation necessary for the Claisen rearrangement. researchgate.net Computational studies also indicate that the electrostatic field generated by the enzyme is a major contributor to catalysis. researchgate.netportlandpress.com
Isochorismate Synthase: Structural studies of Arabidopsis thaliana ICS1 suggest the presence of a substrate entrance channel and a gating mechanism that regulates the entry of chorismate into the catalytic site. nih.govoup.com This implies that protein dynamics are integral to substrate binding and product release.
Anthranilate Synthase: The structure of anthranilate synthase suggests a model where chorismate binding induces a conformational change, involving the relative movement of two domains in the TrpE subunit. This movement is thought to activate the TrpG subunit and open a channel for ammonia to travel to the TrpE active site. pnas.org
Structure-Function Relationships and Directed Mutagenesis Studies of Chorismate(2-) Enzymes
Site-directed mutagenesis has been a powerful tool for probing the structure-function relationships in chorismate(2-)-interacting enzymes, allowing researchers to identify key catalytic and regulatory residues.
Chorismate Mutase:
In the bifunctional chorismate mutase-prephenate dehydrogenase from E. coli, mutating Lys37 to glutamine completely abolished mutase activity while leaving the dehydrogenase activity intact, confirming its critical role in the mutase reaction. nih.govacs.org Conversely, mutating His197 to asparagine eliminated the dehydrogenase activity without affecting the mutase function. nih.govacs.org
In yeast chorismate mutase, the replacement of several charged and polar residues (Arg-16, Arg-157, Lys-168, Glu-198, Thr-242, and Glu-246) demonstrated their necessity for catalytic function. pnas.org The mutation of Glu-246 to glutamine, for instance, significantly altered the enzyme's catalytic activity and substrate affinity. pnas.org
The chorismate mutase from Mycobacterium tuberculosis (MtCM) is naturally inefficient on its own but is activated over 100-fold upon forming a complex with DAHP synthase. uio.noembopress.org Directed evolution studies successfully increased the catalytic efficiency of MtCM by 270-fold in the absence of its partner enzyme by introducing 11 mutations, demonstrating the inherent catalytic potential of the enzyme scaffold. nih.gov
Chorismate Synthase: Mutagenesis studies on the two invariant histidine residues in the active site have provided insights into their roles in the catalytic mechanism, which involves protonation of the reduced FMN cofactor and the phosphate (B84403) leaving group. nih.gov
Anthranilate Synthase: Studies on the enzyme from Serratia marcescens have identified a catalytic triad (B1167595) (Cys84, His175, and Glu177) in the TrpG subunit responsible for generating ammonia from glutamine. ebi.ac.uk
Isochorismate Synthase: Site-directed mutagenesis of E. coli ADC synthase, a close homolog of isochorismate synthase, highlighted the role of Lys-274 in catalysis, supporting a mechanism involving this residue. portlandpress.com
Chorismatase: Mutating the proposed catalytic residue Glu338 in FkbO supported its role in protonating the substrate to initiate the hydrolysis reaction. d-nb.info
The following table provides a summary of key residues identified through mutagenesis studies and their functions in various chorismate(2-)-interacting enzymes.
| Enzyme | Organism | Residue(s) | Function | Reference(s) |
| Chorismate Mutase | Escherichia coli | Lys37 | Essential for mutase activity | nih.govacs.org |
| Chorismate Mutase | Escherichia coli | His197 | Essential for dehydrogenase activity | nih.govacs.org |
| Chorismate Mutase | Saccharomyces cerevisiae | Arg-16, Arg-157, Lys-168, Glu-198, Thr-242, Glu-246 | Essential for catalytic function | pnas.org |
| Chorismate Synthase | Not specified | His17, His106 | Catalysis (protonation) | nih.gov |
| Anthranilate Synthase | Serratia marcescens | Cys84, His175, Glu177 (TrpG subunit) | Glutamine hydrolysis | ebi.ac.uk |
| Aminodeoxychorismate Synthase | Escherichia coli | Lys-274 | Catalysis | portlandpress.com |
| Chorismatase (FkbO) | Streptomyces sp. | Glu338 | Catalysis (proton donor) | d-nb.info |
Evolutionary Biology of Chorismate 2 Pathways and Enzymes
Comparative Analysis of Divergent and Convergent Evolution in Chorismate(2-)-Utilizing Enzymes
The evolution of enzymes that use chorismate as a substrate showcases remarkable examples of both divergent and convergent evolution. nih.govscispace.com
Divergent Evolution: Many chorismate-utilizing enzymes share sequence similarities, suggesting they arose from a common ancestor and subsequently diverged to acquire new functions and regulatory properties. nih.govscispace.comfrontiersin.org For instance, a comparison of various chorismate-utilizing enzymes reveals shared sequence motifs, pointing to a common evolutionary origin and similar reaction mechanisms. nih.govscispace.comresearchgate.net Cross-species comparisons of shikimate pathway enzymes have also highlighted these shared similarities, indicative of divergent evolution. frontiersin.org
A notable example of divergent evolution is seen in the AroQ class of chorismate mutases. embl-heidelberg.de These enzymes, which catalyze the conversion of chorismate to prephenate, can be monofunctional or exist as domains within bifunctional enzymes, fused to either prephenate dehydratase or prephenate dehydrogenase. embl-heidelberg.de The sequence of monofunctional chorismate mutase aligns with the N-terminal part of these bifunctional "P-proteins," suggesting a shared ancestry. embl-heidelberg.de
Convergent Evolution: Conversely, there are instances where different enzyme families have independently evolved the ability to catalyze the same or similar reactions on chorismate, a phenomenon known as convergent evolution. nih.govscispace.com This is evident in the case of 3-dehydroquinate (B1236863) (DHQ) dehydratase, an enzyme in the shikimate pathway upstream of chorismate. There are two distinct types, I and II, which lack sequence similarity, indicating they evolved independently to perform the same function. annualreviews.org Similarly, shikimate kinases, which catalyze the fifth step of the shikimate pathway, provide another example. The typical form found in bacteria and eukaryotes is structurally unrelated to the archaeal type, which is instead related to homoserine kinases. ebi.ac.uk These two types of shikimate kinases have converged on the same function through recruitment from different ancestral protein families. ebi.ac.uk
Bifunctional fusion enzymes composed of chorismate mutase (CM) and cyclohexadienyl dehydratase (CDT) domains also exhibit convergent evolution. biorxiv.org In some γ-proteobacteria, the CM domain is N-terminal to the CDT domain, while in β-proteobacteria, the order is reversed. biorxiv.org This distinct arrangement suggests that these fusion enzymes likely arose from independent protein fusion events rather than horizontal gene transfer between the two groups. biorxiv.org
Phylogenetic Analysis of Key Chorismate(2-) Pathway Components Across Biological Domains
Phylogenetic analyses of the seven enzymes in the shikimate pathway reveal a complex evolutionary history involving endosymbiotic gene transfer and horizontal gene transfer. researchgate.netnih.gov
In plants (the Plantae lineage), the genes encoding the shikimate pathway enzymes were acquired from various prokaryotic sources. nih.gov While some phylogenies suggest a cyanobacterial origin for a portion of these genes, consistent with the endosymbiotic origin of plastids, others point to acquisition from at least two other eubacterial genomes. researchgate.netnih.gov This mosaic origin of the plant shikimate pathway is supported by shared derived characters that suggest a single primary plastid endosymbiosis followed by both separate and shared horizontal gene transfers. nih.gov
For example, phylogenetic analysis of chorismate synthase (CS) genes reveals three major clades corresponding to microphytes, monocots, and dicots. frontiersin.org Similarly, phylogenetic trees of shikimate kinase (SK) homologs resolve distinct orthologous clusters, with some ancient gene duplications dating back over 400 million years. nih.gov These analyses have also identified shikimate kinase-like (SKL) proteins that lack kinase activity and appear to have evolved novel functions. nih.govresearchgate.net
In eukaryotes like ascomycete fungi and the apicomplexan Toxoplasma gondii, five of the shikimate pathway enzymes are fused into a single pentafunctional polypeptide known as the AROM complex. nih.gov The presence of this gene fusion in diverse eukaryotic lineages suggests it may be an ancient eukaryotic innovation. nih.govnih.gov
The distribution of chorismate synthase and 3-phosphoshikimate-1-carboxyvinyltransferase is widespread across all three domains of life (Archaea, Bacteria, and Eukarya). nih.gov In contrast, the first two enzymes of the pathway are common in Bacteria and some Eukarya but largely absent in Archaea, which appear to utilize a novel pathway for aromatic amino acid biosynthesis. nih.gov
Role of Horizontal Gene Transfer in the Distribution of Chorismate(2-) Metabolic Capacities
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the distribution and evolution of the shikimate pathway and chorismate-utilizing enzymes. researchgate.netnih.gov
The plant shikimate pathway is a prime example of HGT's impact. Phylogenetic studies indicate that the seven genes of this pathway were acquired serially through a combination of endosymbiotic gene transfer (from the cyanobacterial progenitor of plastids) and HGT from other bacteria. researchgate.netnih.gov This has resulted in a pathway of mixed evolutionary origins.
HGT has also been implicated in the acquisition of shikimate pathway genes by animals, which are generally considered to lack this pathway. The starlet sea anemone Nematostella vectensis possesses genes for the shikimate pathway that were likely acquired through HGT from both bacterial and dinoflagellate donors. pnas.org Similarly, the presence of a chorismate mutase gene in the phytoparasitic nematode Meloidogyne javanica is attributed to HGT. ebr-journal.org In some insect species, such as psyllids, genes of prokaryotic origin, including chorismate mutase, have been transferred to the host genome, apparently to compensate for the metabolic deficiencies of their endosymbiotic bacteria. mdpi.com
While HGT is a significant evolutionary force, its frequency and impact can vary. For instance, the clear taxonomic division of bifunctional CM-CDT fusion enzymes in γ- and β-proteobacteria suggests that HGT between these groups was not the primary mechanism for their distribution; instead, they likely arose through convergent evolution. biorxiv.org The potential risks of HGT from genetically modified organisms containing genes from the shikimate pathway have been a subject of study, though the frequency of such transfers from plants to other organisms is considered extremely low. ebr-journal.org
Adaptive Evolution of Enzyme Specificity and Regulatory Mechanisms for Chorismate(2-)
The enzymes at the chorismate branch point have undergone significant adaptive evolution in their specificity and regulatory mechanisms to fine-tune metabolic flux in response to cellular needs. mdpi.comnih.gov
Chorismate Mutase (CM): This enzyme is a key regulatory point and exhibits diverse allosteric regulation across different organisms. pnas.orgportlandpress.com In many bacteria, fungi, and plants, CM activity is modulated by the aromatic amino acid end-products. nih.govportlandpress.com
In Saccharomyces cerevisiae (yeast): Chorismate mutase is allosterically activated by tryptophan and inhibited by tyrosine. nih.govpnas.org This regulation is crucial for balancing the metabolic flow between the phenylalanine/tyrosine and tryptophan biosynthetic branches. pnas.org
In Plants: Plant CMs show a complex and evolving pattern of allosteric regulation. researchgate.netnih.gov In Arabidopsis thaliana, there are three isoforms: two in the plastids (AtCM1 and AtCM3) that are allosterically regulated, and one in the cytosol (AtCM2) that is not. nih.govnih.gov AtCM1 is activated by tryptophan and inhibited by phenylalanine and tyrosine, while AtCM3 is activated by tryptophan, cysteine, and histidine. nih.gov Analysis of CMs from early-diverging plants like mosses and lycophytes reveals that tryptophan is a conserved positive effector, while the inhibitory effects of tyrosine and phenylalanine vary, suggesting a gradual evolution of these regulatory networks. nih.gov Phylogenetic studies of pine chorismate mutases also provide insights into the evolution of cytosolic CMs in angiosperms. mdpi.com
In Bacteria: Bacterial CMs also display varied regulatory strategies. In Mycobacterium tuberculosis, the activity of one of its two chorismate mutases is dramatically boosted by forming a complex with DAHP synthase, the first enzyme of the shikimate pathway. acs.orgacs.org This inter-enzyme allosteric regulation represents a novel control mechanism. acs.org In contrast, Pseudomonas aeruginosa, which has four putative DAHP synthase enzymes, appears to control pathway flux primarily at the genetic level rather than through complex allosteric regulation of a single enzyme. nih.gov
DAHP Synthase: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), is another critical point of regulation. Its activity is often controlled by feedback inhibition from the aromatic amino acids. canterbury.ac.nznih.gov The evolution of this regulation has involved the recruitment of different regulatory domains, such as the ACT domain, which are fused to the catalytic core of the enzyme. canterbury.ac.nz The diverse strategies for allosteric control of DAHPS across different organisms highlight the adaptive evolution of metabolic regulation. nih.gov
The evolution of these regulatory systems is often interconnected. For example, in yeast, the sophisticated allosteric regulation of chorismate mutase is linked to the transcriptional control of the competing enzyme, anthranilate synthase, indicating a co-evolution of these regulatory mechanisms to maintain proper metabolic balance. pnas.org
Metabolic Engineering and Synthetic Biology Applications Involving Chorismate 2
Strategies for Enhanced Chorismate(2-) Production in Microbial Systems
To harness the biosynthetic potential of chorismate(2-), it is crucial to increase its intracellular availability in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgrutgers.edu This is achieved through systematic metabolic engineering strategies that focus on optimizing the shikimate pathway to channel more carbon flux towards chorismate(2-).
Deregulation of Shikimate Pathway Enzymes for Increased Flux
A primary strategy for boosting chorismate(2-) production involves deregulating key enzymes in the shikimate pathway to overcome native feedback inhibition mechanisms. asm.orgnih.gov The first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DHS), is a major regulatory checkpoint. frontiersin.org In E. coli, the three DHS isoenzymes (AroF, AroG, and AroH) are feedback-inhibited by tyrosine, phenylalanine, and tryptophan, respectively. asm.org Engineering these enzymes to be feedback-resistant is a common and effective approach. For instance, the expression of a feedback-inhibition-resistant DAHP synthase mutant (aroGfbr) significantly increases the carbon flux into the common aromatic amino acid pathway. frontiersin.orgasm.org
Similarly, other pathway enzymes are targeted for overexpression to prevent the accumulation of intermediates and pull the flux towards chorismate(2-). This includes enzymes such as shikimate dehydrogenase (aroE), shikimate kinase (aroL), and chorismate synthase (aroC). frontiersin.orgrutgers.edu In some cases, deleting genes that encode for enzymes consuming chorismate(2-) for non-essential pathways can further enhance its accumulation. For example, in S. cerevisiae, deleting the ARO7 and TRP3 genes, which direct chorismate(2-) towards phenylalanine/tyrosine and tryptophan synthesis respectively, has been used to increase the pool of chorismate(2-) available for producing other target compounds. frontiersin.org
Optimization of Precursor Supply for Chorismate(2-) Synthesis
The synthesis of chorismate(2-) begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). researchgate.netrutgers.edu Therefore, increasing the intracellular availability of these precursors is a critical aspect of enhancing chorismate(2-) production. Strategies to achieve this include:
Overexpression of key central metabolism enzymes: Overexpressing genes like tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) can increase the supply of E4P and PEP, respectively. rutgers.edunih.gov Transketolase is involved in the pentose (B10789219) phosphate (B84403) pathway, which is a major source of E4P. purdue.edu Phosphoenolpyruvate synthase catalyzes the conversion of pyruvate (B1213749) to PEP.
Disruption of competing pathways: A significant portion of PEP is consumed by the phosphotransferase system (PTS) for glucose transport and phosphorylation in E. coli. asm.org Deleting the genes of the PTS system (e.g., ptsH, ptsI, and crr) can increase PEP availability for the shikimate pathway. frontiersin.org
Utilization of alternative carbon sources: Glycerol (B35011) has been identified as a favorable carbon source for the shikimate pathway, and switching from glucose to glycerol has been shown to improve the production of chorismate(2-)-derived compounds. rutgers.edu
Engineering Chorismate(2-) Flux for Production of Aromatic Amino Acids
The primary metabolic fate of chorismate(2-) is the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Metabolic engineering efforts have successfully developed microbial strains capable of high-titer production of these amino acids for various industrial applications, including as components of the sweetener aspartame (B1666099) (from phenylalanine) and as precursors for pharmaceuticals. asm.orgnih.gov
Key strategies for channeling chorismate(2-) flux towards a specific aromatic amino acid include:
Overexpression of feedback-resistant enzymes in the target branch: For example, to increase tyrosine production, a feedback-inhibition-resistant version of the bifunctional enzyme chorismate mutase-prephenate dehydrogenase (CM-TyrAp) is often expressed. asm.org Similarly, for phenylalanine production, a feedback-resistant chorismate mutase/prephenate dehydratase (pheA) is utilized. frontiersin.org
Blocking competing branches: To direct the flux specifically towards one amino acid, the initial enzymatic steps of the other two aromatic amino acid branches are often blocked by gene knockouts. For instance, to enhance phenylalanine production, the genes for tryptophan biosynthesis (trpE) and tyrosine biosynthesis (tyrA) can be deleted. frontiersin.org
Enhancing the supply of co-substrates: The biosynthesis of tryptophan from chorismate(2-) requires glutamine. Therefore, engineering glutamine biosynthesis can also be a target to improve tryptophan production. mdpi.com
| Target Amino Acid | Key Engineering Strategies | Host Organism |
| L-Phenylalanine | Overexpression of feedback-resistant pheA; Deletion of tyrA and trpE | E. coli |
| L-Tyrosine | Overexpression of feedback-resistant tyrA; Deletion of pheA and trpE | E. coli |
| L-Tryptophan | Overexpression of feedback-resistant anthranilate synthase (trpE); Attenuation of the trp operon | E. coli |
Diversion of Chorismate(2-) for Secondary Metabolite Biosynthesis
The versatility of chorismate(2-) extends beyond primary metabolism, making it a valuable precursor for a wide range of secondary metabolites with significant applications in medicine and industry. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net Metabolic engineering allows for the redirection of chorismate(2-) flux towards the synthesis of these valuable compounds.
Targeted Production of Salicylate (B1505791) and Siderophores from Chorismate(2-)
Salicylate, the active component of aspirin, is synthesized from chorismate(2-) via isochorismate. researchgate.netfrontiersin.org In many bacteria, this conversion is catalyzed by isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL). nih.govencyclopedia.pub Some bacteria, like Mycobacterium tuberculosis, possess a single bifunctional enzyme, salicylate synthase (MbtI), that catalyzes both steps. encyclopedia.pubnih.gov Engineered E. coli strains expressing these enzymes have been developed for the production of salicylate. acs.org
Siderophores are iron-chelating compounds produced by many microorganisms to scavenge iron from the environment. asm.org Many siderophores, such as enterobactin (B1671361) and yersiniabactin, are derived from chorismate(2-). researchgate.netnih.gov For instance, the biosynthesis of the catecholate siderophore enterobactin in E. coli begins with the conversion of chorismate(2-) to 2,3-dihydroxybenzoate (DHBA), a reaction catalyzed by the products of the entC, entB, and entA genes. asm.org Engineering the expression of these biosynthetic gene clusters can lead to the overproduction of specific siderophores.
Biosynthesis of Hydroxybenzoates and Other Chorismate(2-)-Derived Compounds
Chorismate(2-) is a precursor to various hydroxybenzoates. For example, 4-hydroxybenzoate (B8730719) (4-HBA), a precursor for ubiquinone biosynthesis, is synthesized directly from chorismate(2-) by the enzyme chorismate pyruvate-lyase (encoded by the ubiC gene in E. coli). researchgate.netebi.ac.ukwikipedia.org Metabolic engineering strategies for 4-HBA production involve overexpressing ubiC and channeling flux towards chorismate(2-), while blocking its conversion to aromatic amino acids. frontiersin.orgfrontiersin.org
Furthermore, chorismate(2-) serves as a precursor for a multitude of other valuable compounds, including:
p-Aminobenzoic acid (pABA): A precursor for folate synthesis, produced from chorismate(2-) by the action of aminodeoxychorismate synthase and aminodeoxychorismate lyase. frontiersin.orguq.edu.au
Anthranilate: An intermediate in tryptophan biosynthesis that can also be diverted for the production of other compounds. researchgate.net
Phytohormones: In plants, chorismate is the precursor to hormones like auxin and salicylic (B10762653) acid. frontiersin.org
Development of Novel Biocatalysts Utilizing Chorismate(2-) as a Substrate
Chorismate(2-), the final product of the shikimate pathway, is a critical branch-point metabolite in bacteria, plants, and fungi. mdpi.comnih.gov It serves as the precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, ubiquinone, and a wide array of secondary metabolites. nih.govresearchgate.netrsc.org The versatility of chorismate(2-) makes it an attractive substrate for metabolic engineering and synthetic biology, driving research into the development of novel biocatalysts to produce valuable chemicals. rsc.orgrsc.org These efforts range from engineering existing enzymes and pathways to creating entirely new fusion proteins and artificial metalloenzymes.
Research has focused on harnessing and engineering the five main classes of chorismate-utilizing enzymes: chorismate mutase, anthranilate synthase, aminodeoxychorismate synthase, isochorismate synthase, and chorismate pyruvate-lyase. nih.govresearchgate.net By manipulating these enzymes, scientists can redirect metabolic flux toward desired products.
One significant area of research involves the overexpression of specific chorismate-utilizing enzymes to enhance the production of valuable compounds. For example, the enzyme chorismate lyase (encoded by the ubiC gene) converts chorismate to p-hydroxybenzoic acid (pHBA), a precursor for polymers and parabens. frontiersin.org Metabolic engineering strategies in organisms like Escherichia coli and Klebsiella pneumoniae have successfully increased pHBA titers by overexpressing ubiC and other pathway genes. frontiersin.org Similarly, the production of the biopesticide phenazine-1-carboxylic acid (PCA) in Pseudomonas aeruginosa was dramatically increased by engineering five different chorismate-utilizing enzymes, which boosted the supply of the necessary precursors. nih.gov Another application is the synthesis of noncanonical amino acids; for instance, the enzymes PapA, PapB, and PapC from Streptomyces venezuelae have been used in E. coli to convert chorismate into p-aminophenylalanine, a valuable building block for pharmaceuticals. researchgate.net
| Organism | Engineered Enzyme(s) | Product from Chorismate(2-) | Key Findings |
| Escherichia coli | Chorismate lyase (ubiC) | p-Hydroxybenzoic acid (pHBA) | Overexpression of ubiC along with feedback-resistant DAHP synthase and other shikimate pathway enzymes led to a final concentration of 12 g/L of pHBA. frontiersin.org |
| Klebsiella pneumoniae | Chorismate lyase (ubiC) | p-Hydroxybenzoic acid (pHBA) | Introduction of the E. coli ubiC gene on a plasmid resulted in a pHBA titer of 120 mg/L. frontiersin.org |
| Pseudomonas aeruginosa PA1201 | Five chorismate-utilizing enzymes | Phenazine-1-carboxylic acid (PCA) precursor | Engineering the enzymes increased the PCA precursor supply, contributing to a 54.6-fold increase in PCA yield, reaching 9882 mg/L in fed-batch fermentation. nih.gov |
| Escherichia coli | PapA, PapB, PapC (from S. venezuelae) | p-Aminophenylalanine (p-AF) | Successful biosynthesis of the noncanonical amino acid p-AF from chorismate was demonstrated using these heterologous enzymes. researchgate.net |
Beyond optimizing existing pathways, researchers are discovering and characterizing novel, naturally occurring complex enzymes that utilize chorismate(2-) or its immediate derivatives. These include multifunctional and fusion enzymes that combine several catalytic activities into a single polypeptide chain.
For instance, a trifunctional enzyme, AroQ, from the hyperthermophilic archaeon Archaeoglobus fulgidus was found to contain chorismate mutase (CM), prephenate dehydratase (PDT), and prephenate dehydrogenase (PDHG) domains. nih.gov This single protein can catalyze three sequential steps in the biosynthesis of phenylalanine and tyrosine. nih.gov Additionally, novel and rare bifunctional fusion enzymes consisting of chorismate mutase and cyclohexadienyl dehydratase (CDT) domains have been identified in several bacterial species. nih.gov These enzymes are exported from the cytoplasm, suggesting a potential role in intercellular signaling rather than solely in amino acid biosynthesis. nih.govresearchgate.net
| Enzyme Name | Organism of Origin | Enzyme Type | Catalyzed Reactions | Key Characteristics |
| AroQ | Archaeoglobus fulgidus | Trifunctional | Chorismate → Prephenate → Phenylpyruvate / 4-Hydroxyphenylpyruvate | Contains chorismate mutase, prephenate dehydratase, and prephenate dehydrogenase domains in one protein. nih.gov |
| CM-CDT Fusion | Aequoribacter fuscus, Janthinobacterium sp., Duganella sacchari | Bifunctional Fusion | Chorismate → Prephenate → Phenylpyruvate | Contains chorismate mutase (CM) and cyclohexadienyl dehydratase (CDT) domains; exported from the cytoplasm. nih.gov |
Directed evolution represents another powerful tool for creating novel biocatalysts. This technique mimics natural evolution in the laboratory to generate enzymes with enhanced or novel properties. caltech.edu For example, the chorismate mutase from Mycobacterium tuberculosis (MtCM), which is typically inefficient on its own, was evolved into a highly active variant. acs.org This approach allows for the fine-tuning of enzyme activity and selectivity for specific applications.
A frontier in biocatalyst development is the creation of artificial metalloenzymes. acs.org This strategy involves embedding a synthetic metal cofactor within a protein scaffold to catalyze reactions not found in nature. nih.gov While specific examples of artificial metalloenzymes designed to act on chorismate(2-) are still emerging, the principles of their design and optimization through directed evolution are well-established. acs.orgresearchgate.net This approach holds the potential to vastly expand the range of chemical transformations possible from this versatile substrate, bridging the gap between biological and synthetic chemistry. caltech.edu
Future Research Directions and Unexplored Avenues in Chorismate 2 Studies
Elucidation of Uncharacterized Chorismate(2-) Metabolites and Novel Pathways
The metabolic potential of chorismate is far from fully realized. While its roles in producing phenylalanine, tyrosine, and tryptophan are well-established, there is growing evidence of a large, untapped reservoir of uncharacterized metabolites and novel biosynthetic pathways originating from this versatile precursor. rsc.org Future research will be directed towards the discovery and characterization of these unknown molecules and the enzymatic pathways that create them.
Recent discoveries have already begun to expand the known metabolic map. For instance, a previously undescribed family of enzymes acting on chorismate has been identified in the biosynthesis of the immunosuppressants FK506 and rapamycin. pnas.org These enzymes, termed chorismatases, catalyze the hydrolysis of chorismate to produce intermediates for these complex natural products. pnas.org Furthermore, research into the biosynthesis of indirubin (B1684374) and its derivatives has highlighted how synthetic biology strategies can be used to tailor metabolic pathways in organisms like E. coli, funneling chorismate towards the production of novel compounds via tryptophan. nih.gov
The exploration for new pathways is not limited to microbial systems. In plants, the existence of a complete cytosolic pathway for aromatic amino acid biosynthesis from chorismate has been uncovered, challenging the long-held view that this process is confined to plastids. researchgate.net This discovery opens up questions about the metabolic divarications that occur at the chorismate branch point in different cellular compartments. researchgate.net The identification of uncharacterized enzymes, such as bifunctional chorismate mutases, as potential virulence factors in plant pathogens also points to new physiological roles for chorismate metabolism. frontiersin.org
Future efforts in this area will likely involve a combination of genomics, metabolomics, and enzymology to identify novel gene clusters and their corresponding products. The systematic investigation of previously obscure enzyme families related to known chorismate-utilizing enzymes holds significant promise for uncovering new biochemical transformations. pnas.org
Advanced Mechanistic Studies of Challenging Chorismate(2-) Reactions
The chemical reactivity of chorismate, with its vinyl ether and cyclohexadiene moieties, allows for a diverse range of enzymatic transformations, including pericyclic reactions, nucleophilic substitutions, and eliminations. rsc.org However, the precise mechanisms by which enzymes catalyze these often-challenging reactions are still a focus of intense study. rsc.org
A central challenge lies in understanding how enzymes with highly similar active sites can produce a variety of different products from chorismate. rsc.org For example, chorismate mutase and isochorismate-pyruvate lyase catalyze different sigmatropic rearrangements within structurally related active sites. acs.org Advanced mechanistic studies are crucial to unravel the subtle structural and dynamic features that dictate catalytic specificity.
Future research will increasingly rely on sophisticated techniques to probe these mechanisms. Quantum mechanics/molecular mechanics (QM/MM) methods have proven invaluable for studying the reaction path of enzymes like chorismate mutase, providing insights into transition state stabilization and the role of active site residues. nih.gov These computational approaches allow researchers to model the electronic changes that occur during catalysis, which are difficult to observe experimentally. nih.gov
The study of chorismate synthase presents another frontier. This enzyme catalyzes a unique 1,4-anti elimination reaction that requires a reduced flavin mononucleotide (FMN) cofactor, although the net reaction involves no redox change. nih.gov Recent studies suggest a mechanism involving an initial electron transfer from the flavin to the substrate, but many questions remain about the regulation and origin of the reduced FMN, especially distinguishing between monofunctional and bifunctional chorismate synthases found in different organisms. nih.gov
Application of Systems Biology Approaches to Chorismate(2-) Metabolic Networks
Chorismate is a critical node in a complex metabolic network that connects central carbon metabolism to a wide range of biosynthetic endpoints. frontiersin.organnualreviews.org Understanding the regulation and flux through this network requires a holistic, systems-level approach. numberanalytics.com Systems biology, which integrates experimental data with mathematical modeling, is poised to provide unprecedented insights into the dynamics of chorismate metabolism.
Genome-scale metabolic models (GEMs) and flux balance analysis (FBA) are powerful tools for simulating metabolic states and predicting the effects of genetic perturbations. These approaches have been used to study the aromatic amino acid biosynthesis pathway in prokaryotes, identifying key reactions and hubs that control metabolic flux. For example, FBA can predict how changes in the efficiency of enzymes like chorismate mutase affect the output of the entire pathway.
Future research will focus on developing more comprehensive and dynamic models of chorismate metabolic networks. This will involve integrating multiple layers of 'omics' data, including transcriptomics, proteomics, and metabolomics, to create more accurate representations of cellular processes. These models can be used to identify non-intuitive targets for metabolic engineering and to understand how organisms adapt their metabolism in response to environmental changes.
A key area of investigation will be the complex regulation of the shikimate pathway. In many organisms, the pathway is controlled by feedback inhibition and transcriptional regulation of key enzymes. annualreviews.org Systems biology approaches can help to dissect these regulatory networks and to understand how they maintain metabolic homeostasis. Furthermore, as demonstrated in cyanobacteria, integrating and reconciling different metabolic network models can lead to improved predictions and the design of more efficient microbial cell factories for biofuel production.
Synthetic Biology for Tailored Chorismate(2-) Derivatives and Production Systems
The central position of chorismate in metabolism makes it an ideal starting point for the bio-based production of a wide range of valuable chemicals. frontiersin.orgfrontiersin.org Synthetic biology provides a powerful toolkit for re-engineering microbial metabolism to channel carbon flux through the shikimate pathway towards desired chorismate-derived products. numberanalytics.comwikipedia.orgsciepublish.com
A key strategy in metabolic engineering is to increase the availability of chorismate and its precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org This often involves the deletion of competing pathways and the overexpression of key enzymes in the shikimate pathway. For example, engineered strains of E. coli with inactivated pyruvate (B1213749) kinase genes to boost PEP levels have been successfully used to produce high titers of salicylate (B1505791), a chorismate derivative. numberanalytics.com Similarly, modular pathway engineering in E. coli, separating production and energy modules through co-utilization of glucose and xylose, has significantly enhanced the production of p-aminobenzoic acid (pABA). sciepublish.com
Future research in this area will focus on the development of more sophisticated and robust production strains. hudsonlabautomation.comsynthelis.com This will involve the use of advanced genetic tools, such as CRISPR-Cas9, for precise genome editing and the implementation of dynamic regulatory circuits to control gene expression. numberanalytics.com The goal is to create "platform" strains that can be easily adapted for the production of a variety of chorismate derivatives. numberanalytics.com
The range of target molecules is also expanding. Beyond simple aromatics, researchers are now engineering pathways for the production of complex natural products, such as flavonoids and opioids, which are derived from chorismate. frontiersin.org This often requires the introduction of heterologous enzymes from plants or other organisms into microbial hosts. The table below summarizes some of the chorismate derivatives that have been produced using engineered microorganisms.
| Derivative | Host Organism | Key Engineering Strategies | Reference |
| Salicylate | Escherichia coli | Inactivation of PEP-to-pyruvate conversion, overexpression of salicylate synthesis pathway. | numberanalytics.com |
| p-Aminobenzoic acid (pABA) | Escherichia coli | Modular pathway engineering with glucose/xylose co-utilization, overexpression of pabABC genes. | sciepublish.com |
| Hydroxybenzoic acids (2-HBA, 3-HBA, 4-HBA) | Corynebacterium glutamicum | Elimination of HBA degradation, promoter optimization for synthase and lyase expression. | sciepublish.com |
| Muconic acid | Escherichia coli | Overexpression of feedback-resistant DAHP synthase and downstream pathway enzymes. | frontiersin.org |
| (2S)-Naringenin | Saccharomyces cerevisiae | Fine-tuning of p-coumaric acid synthesis from tyrosine. | biorxiv.org |
Integration of Computational and AI-Driven Approaches in Chorismate(2-) Research
The complexity of chorismate metabolism, from the quantum mechanical details of enzyme catalysis to the systems-level behavior of metabolic networks, presents significant challenges for traditional research methods. Computational and artificial intelligence (AI)-driven approaches are emerging as indispensable tools for navigating this complexity and accelerating discovery. nih.govresearchgate.net
Machine learning (ML) is being applied to various aspects of chorismate research. acs.org For instance, ML models can be trained on existing data to predict the catalytic activity of enzyme variants, guiding protein engineering efforts. acs.orgnih.gov In one study, a statistical model was used to generate thousands of artificial chorismate mutase sequences, a significant portion of which were found to be active when synthesized. acs.org AI and ML can also aid in the design of novel metabolic pathways by analyzing vast biological datasets to identify optimal genetic modifications for enhanced production of target compounds. researchgate.net
In silico docking studies are being used to design novel inhibitors of chorismate-utilizing enzymes, which are attractive targets for new antimicrobial drugs because the shikimate pathway is absent in humans. rsc.orgrsc.orgnih.gov These computational methods predict how small molecules bind to the active site of an enzyme, allowing researchers to prioritize compounds for synthesis and experimental testing. rsc.orgrsc.org
| Research Area | Computational/AI Application | Potential Impact |
| Enzyme Engineering | Machine learning models to predict enzyme activity from sequence. | Rapid design of enzymes with enhanced stability, activity, or altered specificity. acs.orgnih.gov |
| Drug Discovery | In silico molecular docking to screen for inhibitors of chorismate-pathway enzymes. | Accelerated identification of new antibiotic and herbicide candidates. rsc.orgrsc.orgnih.gov |
| Mechanistic Studies | Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. | Detailed understanding of enzymatic reaction mechanisms at the atomic level. nih.gov |
| Metabolic Engineering | Flux Balance Analysis (FBA) and machine learning to predict metabolic fluxes. | Identification of optimal genetic targets for maximizing production of desired chemicals. biorxiv.orgresearchgate.net |
| Pathway Discovery | Data mining of genomic and metabolomic data. | Identification of novel biosynthetic gene clusters and uncharacterized chorismate derivatives. nih.gov |
Q & A
Q. What collaborative frameworks enhance interdisciplinary chorismate(2-) research?
-
Methodological Answer :
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Team roles : Assign computational modeling to theorists, enzyme assays to biochemists, and synthetic chemistry to organic chemists .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
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Shared repositories : Use platforms like Zenodo to archive datasets, ensuring accessibility for replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

